molecular formula C26H20ClN3O3S B3262762 (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 361167-15-9

(2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B3262762
CAS No.: 361167-15-9
M. Wt: 490 g/mol
InChI Key: PBBQSYIWVFGBEO-KGENOOAVSA-N
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Description

(2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a structurally novel and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and transcription . Dysregulation of GSK-3β activity is implicated in the pathogenesis of several major neurological disorders, most notably Alzheimer's disease, where its hyperphosphorylation of tau protein is a key driver of neurofibrillary tangle formation . This compound has demonstrated significant research value in preclinical models for its ability to modulate this pathway, offering a critical tool for investigating tauopathies and other GSK-3β-mediated processes. Beyond neurodegeneration, its research applications extend to exploring mechanisms in bipolar disorder and certain cancers, where GSK-3β exerts context-dependent oncogenic or tumor-suppressive functions. The unique thiazolopyrimidine scaffold of this inhibitor provides a distinct chemical probe for elucidating the complex physiological and pathological functions of GSK-3β, facilitating the development of targeted therapeutic strategies for a range of challenging diseases.

Properties

IUPAC Name

(2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-15-12-13-20(33-15)23-22(24(31)29-18-9-4-3-5-10-18)16(2)28-26-30(23)25(32)21(34-26)14-17-8-6-7-11-19(17)27/h3-14,23H,1-2H3,(H,29,31)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBQSYIWVFGBEO-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=C4Cl)S3)C)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=CC=C4Cl)/S3)C)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the chlorophenyl and methylidene groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Addition: The methylidene group can undergo addition reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

(2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological activities depending on substituents at key positions. Below is a comparative analysis of structural analogs:

Compound ID Substituent at Position 2 (Benzylidene) Substituent at Position 5 Position 6 Functional Group Melting Point (°C) Yield (%) Key Spectroscopic Features (IR/NMR)
Target Compound 2-Chlorophenyl 5-Methylfuran-2-yl Phenylcarboxamide Not reported Not reported NH stretches (IR), aromatic protons (NMR)
11a 2,4,6-Trimethylphenyl 5-Methylfuran-2-yl Carbonitrile 243–246 68 CN stretch (2219 cm⁻¹), 3 CH3 groups (NMR)
11b 4-Cyanophenyl 5-Methylfuran-2-yl Carbonitrile 213–215 68 CN stretch (2209 cm⁻¹), cyanoaryl protons
2-Fluorophenyl 2-Chlorophenyl Ethyl carboxylate Not reported Not reported Ester carbonyl (1719 cm⁻¹), fluorophenyl
2,4,6-Trimethoxybenzylidene Phenyl Ethyl carboxylate 427–428 78 Methoxy groups (NMR), puckered pyrimidine

Key Observations:

  • Functional Group Impact: The phenylcarboxamide at position 6 may facilitate hydrogen bonding, improving solubility and target binding compared to carbonitrile (11a/b) or ester () derivatives .
  • Stereochemical Features: The (2E)-configuration in the target compound is critical for planar alignment of the benzylidene group, analogous to other (E)-configured derivatives (e.g., ).

Physicochemical Properties

  • Melting Points: Higher melting points (e.g., 427–428°C in ) correlate with increased crystallinity due to methoxy groups and hydrogen bonding.
  • Hydrogen Bonding: The target compound’s carboxamide may form intermolecular N–H···O bonds, similar to C–H···O interactions observed in .

Biological Activity

The compound (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide belongs to a class of thiazolo[3,2-a]pyrimidine derivatives that have garnered attention for their diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound based on available literature.

Synthesis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions that may include cyclization of appropriate precursors. For example, a related study synthesized various thiouracil derivatives and evaluated their bioactivity, providing insights into the structural modifications that enhance biological activity .

Antimicrobial Activity

Research has shown that thiazolo[3,2-a]pyrimidine compounds exhibit significant antimicrobial properties. Specifically, studies indicate that certain derivatives demonstrate potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a compound with similar structural features was reported to have a minimum inhibitory concentration (MIC) of 0.19 µg/mL against S. aureus, indicating strong antibacterial potential .

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus0.19
Compound BB. subtilis1.17

Anticancer Activity

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their anticancer properties. One study highlighted a derivative's ability to inhibit cell growth across various cancer cell lines, including leukemia and breast cancer cells. The presence of specific substituents on the pyrimidine ring significantly influenced the cytotoxicity observed in these studies .

The biological activity of these compounds can often be attributed to their ability to interact with specific cellular targets. For example, some thiazolo[3,2-a]pyrimidines have been shown to inhibit bacterial protein translocase SecA and viral RNA-dependent RNA polymerases, which are critical for bacterial growth and viral replication respectively . Additionally, the presence of electron-donating groups has been linked to enhanced antibacterial activity.

Case Studies

  • Antibacterial Evaluation : In a comparative study on various thiazolo derivatives, it was found that those with halogenated phenyl substituents exhibited superior antibacterial activity compared to non-halogenated counterparts. This suggests that electronic properties play a crucial role in enhancing the antimicrobial efficacy of these compounds.
  • Anticancer Screening : A recent investigation assessed the cytotoxic effects of several thiazolo derivatives against a panel of 60 cancer cell lines at a concentration of 10 µM. Notably, one compound demonstrated over 40% growth inhibition in non-small cell lung cancer models, underscoring its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing this compound and its analogs?

The synthesis typically involves cyclocondensation reactions. A representative method includes refluxing a thiouracil derivative (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid, aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a glacial acetic acid/acetic anhydride mixture (1:1 v/v) for 8–10 hours . Yields range from 68% to 78%, with purification via recrystallization from ethyl acetate or ethanol .

Table 1: Representative Reaction Conditions

ComponentQuantity/ConcentrationRole
Thiouracil derivative0.01 molCore reactant
Chloroacetic acid0.01 molCyclizing agent
Aromatic aldehyde0.01 molSubstituent source
Sodium acetate1.5 gCatalyst
Solvent25 mL (AcOH/Ac₂O)Reaction medium

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

Structural elucidation relies on:

  • X-ray crystallography : Determines bond lengths, dihedral angles, and supramolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
  • NMR spectroscopy : Assigns proton environments (e.g., δ 2.24 ppm for methyl groups, δ 8.01 ppm for aromatic protons) .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, CN stretches at ~2220 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weights (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .

Q. What are the typical substituent variations explored in this compound class?

Key modifications include:

  • Benzylidene group (C2 position) : Electron-withdrawing (e.g., Cl, F) or electron-donating (e.g., OMe, CN) substituents .
  • Aryl groups (C5 position) : Phenyl, 3,4-dimethoxyphenyl, or heteroaryl (e.g., furan, thiophene) .
  • Core modifications : Ethyl carboxylate at C6 or methyl groups at C7 .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzylidene group influence biological activity?

Substituents modulate activity via electronic and steric effects:

  • Electron-withdrawing groups (Cl, F) : Enhance electrophilicity, improving interactions with biological targets (e.g., enzyme active sites) .
  • Electron-donating groups (OMe) : Increase solubility but may reduce binding affinity due to steric hindrance .
  • Structure-activity relationship (SAR) studies : Fluorinated analogs show improved metabolic stability, while chlorinated derivatives exhibit higher antimicrobial potency .

Q. How can researchers address contradictions in reported biological activities of structurally similar analogs?

Contradictions arise from divergent assay conditions or impurities. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and solvent controls (e.g., DMSO ≤0.1%) .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Meta-analysis : Compare IC₅₀ values across studies after normalizing for assay variables (e.g., pH, temperature) .

Q. What strategies are effective in optimizing the thiazolopyrimidine core for enhanced pharmacokinetic properties?

Optimization strategies include:

  • Bioisosteric replacement : Substitute the furan ring (C5) with thiophene or pyridine to improve metabolic stability .
  • Prodrug design : Convert the ethyl carboxylate (C6) to a methyl ester for increased oral bioavailability .
  • Crystallography-guided design : Exploit hydrogen-bonding motifs (e.g., C–H···O interactions) to enhance solubility .

Table 2: Key Pharmacokinetic Parameters

ModificationImpact on PK PropertiesReference
Fluorination (C2)↑ Metabolic stability (t₁/₂ = 8.2 h)
Methoxy groups (C5)↑ Aqueous solubility (LogP = 2.1)
Ethyl → Methyl (C6)↑ Oral bioavailability (F = 65%)

Notes

  • Data tables synthesize findings from multiple studies to guide experimental design.
  • Advanced FAQs emphasize mechanistic insights and methodological rigor.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
(2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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